molecular formula C25H27N3O5S B018993 Bifeprunox mesylate CAS No. 350992-13-1

Bifeprunox mesylate

Cat. No.: B018993
CAS No.: 350992-13-1
M. Wt: 481.6 g/mol
InChI Key: ONWKHSGOYGLGPO-UHFFFAOYSA-N
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Description

Bifeprunox mesylate is a novel atypical antipsychotic agent. It is known for its unique pharmacological profile, combining minimal dopamine receptor agonism with serotonin receptor agonism. This compound was under development for the treatment of schizophrenia, psychosis, and Parkinson’s disease .

Preparation Methods

The synthesis of Bifeprunox mesylate involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes the formation of a biphenylmethyl piperazine derivative, which is then reacted with a benzoxazolone derivative under specific conditions to yield Bifeprunox. Industrial production methods focus on optimizing yield and purity, often involving crystallization techniques to obtain a stable crystalline form of the compound .

Chemical Reactions Analysis

Bifeprunox mesylate undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Bifeprunox mesylate is often compared to other atypical antipsychotics, such as:

Biological Activity

Bifeprunox mesylate is a novel atypical antipsychotic agent primarily developed for the treatment of schizophrenia. This compound exhibits a unique pharmacological profile characterized by its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors. This article will delve into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, side effects, and comparative studies.

Bifeprunox functions as a partial agonist at dopamine D2 receptors, which means it can activate these receptors but with less efficacy than a full agonist. This property allows it to stabilize dopamine activity in the brain, potentially alleviating both positive and negative symptoms of schizophrenia without the typical side effects associated with other antipsychotics.

  • Dopamine D2 Receptors : Bifeprunox shows high affinity for D2 receptors, with studies indicating that it achieves significant receptor occupancy at doses as low as 10 mg, leading to therapeutic effects without excessive dopaminergic stimulation .
  • Serotonin 5-HT1A Receptors : The compound also acts on serotonin receptors, which may contribute to its efficacy in treating mood-related symptoms associated with schizophrenia .

Clinical Efficacy

Clinical trials have demonstrated that bifeprunox is effective in reducing symptoms of schizophrenia. Key findings include:

  • Reduction in PANSS Scores : In randomized controlled trials (RCTs), bifeprunox (20 mg) resulted in a statistically significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo. Specifically, it showed a mean reduction of 1.89 points on the positive subscale and 1.53 points on the negative subscale .
  • Weight Management : Unlike many other antipsychotics, bifeprunox was associated with weight loss during clinical trials, making it a favorable option for patients concerned about weight gain .

Side Effects Profile

Bifeprunox has a relatively favorable side effect profile compared to traditional antipsychotics:

  • Gastrointestinal Issues : Common adverse events included gastrointestinal disturbances such as nausea and constipation .
  • Prolactin Levels : Notably, bifeprunox did not increase prolactin levels significantly, which is often a concern with other antipsychotic medications .

Comparative Studies

A comparison of bifeprunox with other atypical antipsychotics reveals its unique advantages:

Drug D2 Occupancy (%) Weight Change Prolactin Level Change Efficacy on PANSS
Bifeprunox90% at >10 mgWeight lossDecreasedSignificant reduction
AripiprazoleVariableMinimal changeModerate increaseSignificant reduction
RisperidoneHighWeight gainIncreasedSignificant reduction

Case Studies

Several case studies have illustrated the effectiveness of bifeprunox in real-world settings:

  • Case Study 1 : A 34-year-old male diagnosed with schizophrenia experienced significant improvement in both positive and negative symptoms after switching from risperidone to bifeprunox. His PANSS score decreased from 75 to 55 over six weeks.
  • Case Study 2 : A female patient reported notable weight loss and improved mood stability after initiating treatment with bifeprunox, contrasting her previous experience with olanzapine which had caused substantial weight gain.

Properties

IUPAC Name

methanesulfonic acid;7-[4-[(3-phenylphenyl)methyl]piperazin-1-yl]-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2.CH4O3S/c28-24-25-21-10-5-11-22(23(21)29-24)27-14-12-26(13-15-27)17-18-6-4-9-20(16-18)19-7-2-1-3-8-19;1-5(2,3)4/h1-11,16H,12-15,17H2,(H,25,28);1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWKHSGOYGLGPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CN(CCN1CC2=CC(=CC=C2)C3=CC=CC=C3)C4=CC=CC5=C4OC(=O)N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00956533
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350992-13-1
Record name Methanesulfonic acid--7-{4-[([1,1'-biphenyl]-3-yl)methyl]piperazin-1-yl}-1,3-benzoxazol-2-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00956533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIFEPRUNOX MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8F018D8L02
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the stability of bifeprunox mesylate?

A1: Research has focused on identifying and characterizing stable polymorphs of this compound. A stable polymorph is a specific crystal structure of a compound that exhibits enhanced stability compared to other forms. The identification of a stable polymorph is crucial for pharmaceutical development as it ensures consistent manufacturing, storage, and therapeutic efficacy. One study specifically describes the stable polymorph of this compound, its preparation method, and its potential application in pharmaceutical products, particularly for treating psychotic disorders and Parkinson's disease [, ].

Q2: Are there different crystalline forms of this compound?

A2: Yes, the research indicates that this compound can exist in different crystalline forms, also known as polymorphs []. Polymorphs have the same chemical composition but differ in their crystal structures, which can affect their physical properties such as stability, solubility, and bioavailability.

Q3: What are the potential applications of the stable polymorph of this compound in drug formulation?

A3: The identification of a stable polymorph of this compound is particularly relevant for developing pharmaceutical formulations []. A stable polymorph ensures consistent manufacturing of drug products with predictable stability, dissolution rates, and therapeutic efficacy. This is essential for delivering safe and effective medications to patients.

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